Monoethyl Phthalate: A Technical Guide to its Endocrine Disrupting Mechanisms
Monoethyl Phthalate: A Technical Guide to its Endocrine Disrupting Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoethyl phthalate (MEP), the primary and most active metabolite of the widely used plasticizer diethyl phthalate (DEP), is a recognized endocrine-disrupting chemical (EDC). Human exposure is ubiquitous due to the presence of DEP in a vast array of consumer products, including cosmetics, personal care items, and food packaging.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which MEP disrupts endocrine function, with a focus on steroidogenesis, thyroid hormone homeostasis, and associated signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and core signaling pathways are visualized to support advanced research and drug development efforts.
Core Mechanisms of Endocrine Disruption
MEP exerts its endocrine-disrupting effects through multiple mechanisms, primarily by interfering with hormone synthesis, metabolism, and action at the receptor level.[3][4] Its actions can be tissue-specific and dependent on the developmental stage at the time of exposure.[5]
Disruption of Steroidogenesis
MEP significantly impacts the biosynthesis of steroid hormones in both the male and female reproductive systems, as well as in the adrenal glands.
In Males:
MEP has been shown to suppress testosterone production in Leydig cells.[5][6] The primary mechanism involves the downregulation of key genes and proteins essential for cholesterol transport and steroid synthesis. A critical target is the Steroidogenic Acute Regulatory (StAR) protein , which facilitates the rate-limiting step of cholesterol transport into the mitochondria.[5][7] Inhibition of StAR expression leads to a reduction in the substrate available for steroidogenesis. Furthermore, MEP can decrease the activity of enzymes such as 5α-reductase, which is involved in the conversion of testosterone to the more potent androgen, dihydrotestosterone.[7]
In Females:
In the ovaries, MEP disrupts follicular development and steroidogenesis.[8][9] It has been shown to accelerate early folliculogenesis, potentially through the overactivation of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway .[8][9] Concurrently, MEP inhibits the production of key female sex hormones by decreasing the mRNA levels of crucial steroidogenic enzymes, including 17α-hydroxylase-17,20-desmolase, 17β-hydroxysteroid dehydrogenase, and aromatase.[8] This leads to a reduction in testosterone, estrone, and estradiol levels.[8] Interestingly, some studies have reported a gender-specific effect, where MEP increased progesterone production in granulosa cells in the presence of (Bu)2cAMP, while suppressing steroidogenesis in Leydig cell progenitors under similar conditions.[5]
Adrenal Steroidogenesis:
In vitro studies using human adrenocortical cells (HAC15) have demonstrated that MEP can disrupt adrenal corticosteroid synthesis.[10] It has been shown to decrease the mRNA expression of CYP11B1 and CYP21A2 at high concentrations and disrupt CYP11B2 expression in a non-monotonic manner.[10] This disruption may be mediated by an increase in reactive oxygen species (ROS).[10]
Interference with Thyroid Hormone Homeostasis
MEP has been identified as a disruptor of the thyroid endocrine system.[11] In vivo studies using zebrafish larvae have shown that MEP exposure can lead to a significant decrease in whole-body thyroxine (T4) levels and an increase in triiodothyronine (T3) levels.[11] This is suggestive of an alteration in thyroid hormone metabolism. The underlying mechanism appears to involve the upregulation of genes related to thyroid hormone metabolism, such as Dio2 and UGT1ab, which could be responsible for the decreased T4 content.[11] Additionally, MEP exposure has been associated with the transcriptional upregulation of genes involved in thyroid development (Nkx2.1 and Pax8) and thyroid hormone synthesis (TSHβ, NIS, and TG).[11] Conversely, the gene encoding the thyroid hormone transport protein transthyretin (TTR) was found to be downregulated.[11] Human studies have also suggested a link between MEP exposure and altered maternal thyroid hormone levels during pregnancy.[12][13]
Interaction with Hormone Receptors and Signaling Pathways
MEP can directly interact with and modulate the activity of various nuclear receptors, leading to downstream effects on gene expression and cellular function.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):
MEP has been identified as a selective PPARγ modulator.[14] It can directly activate PPARγ and promote adipogenesis, although to a lesser extent than full agonists like rosiglitazone.[14] This selective activation involves the recruitment of a specific subset of PPARγ coregulators, including Med1 and PGC-1α, but not p300 and SRC-1.[14] This interaction with PPARγ highlights a potential mechanism for MEP's role in metabolic disruption.
Estrogen Receptor (ER):
MEP has been shown to exert estrogenic effects by interacting with estrogen receptors.[15][16] In human pancreatic beta cells, MEP treatment induced proliferation and increased insulin content, which was associated with its action as an estrogenic compound.[16]
Other Signaling Pathways:
Recent research suggests that MEP may also affect other signaling pathways, including the cAMP signaling pathway and the AMPK signaling pathway , which could contribute to its role in the progression of certain diseases.[17]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the endocrine-disrupting effects of monoethyl phthalate.
Table 1: Effects of MEP on Steroidogenesis
| Cell/Animal Model | MEP Concentration | Endpoint Measured | Observed Effect | Reference |
| Immature and Adult Rat Leydig Cells (in vitro) | 250 µM | hCG-stimulated androgen production | Inhibition | [7] |
| Immature Rat Leydig Cells (in vitro) | 250 µM | 5α-reductase activity | Decreased | [7] |
| Cultured Mouse Antral Follicles | 0.1–10 µg/ml | mRNA levels of 17α-hydroxylase-17,20-desmolase, 17β-hydroxysteroid dehydrogenase, and aromatase | Decreased | [8] |
| Cultured Mouse Antral Follicles | 0.1–10 µg/ml | Testosterone, estrone, and estradiol levels | Decreased | [8] |
| Rat Leydig Cell Progenitors (in vitro) | 250 µM | hCG-activated steroidogenesis | Suppressed by 48% | [5] |
| Immature Rat Granulosa Cells (in vitro) | 250 µM | FSH-stimulated progesterone production | Increased by two-fold | [5] |
| HAC15 Human Adrenocortical Cells (in vitro) | 10 µM | Cell viability | Significantly decreased | [10] |
| HAC15 Human Adrenocortical Cells (in vitro) | High concentrations | mRNA expression of CYP11B1 and CYP21A2 | Decreased | [10] |
Table 2: Effects of MEP on the Thyroid Axis
| Animal Model | MEP Concentration | Endpoint Measured | Observed Effect | Reference |
| Zebrafish (Danio rerio) Embryos/Larvae | 1.6, 8, 40, and 200 μg/L | Whole-body T4 content | Significantly decreased | [11] |
| Zebrafish (Danio rerio) Embryos/Larvae | 1.6, 8, 40, and 200 μg/L | Whole-body T3 content | Significantly increased | [11] |
| Zebrafish (Danio rerio) Embryos/Larvae | 1.6, 8, 40, and 200 μg/L | Transcription of Dio2 and UGT1ab genes | Upregulated | [11] |
| Zebrafish (Danio rerio) Embryos/Larvae | 1.6, 8, 40, and 200 μg/L | Transcription of TSHβ, NIS, and TG genes | Significantly induced | [11] |
| Zebrafish (Danio rerio) Embryos/Larvae | 1.6, 8, 40, and 200 μg/L | Transcription of transthyretin (TTR) gene | Significantly downregulated | [11] |
Detailed Experimental Protocols
In Vitro Assessment of Steroidogenesis in Leydig Cells
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Cell Culture: Primary Leydig cells are isolated from the testes of immature or adult Sprague-Dawley rats. Cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum, antibiotics, and other necessary growth factors.
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Exposure: Cells are treated with varying concentrations of MEP (e.g., 250 µM) or a vehicle control. To stimulate steroidogenesis, human chorionic gonadotropin (hCG) is added to the culture medium.
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Hormone Measurement: Androgen production (e.g., testosterone) in the culture medium is quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
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Gene and Protein Expression Analysis: The expression of key steroidogenic genes and proteins, such as StAR, is assessed using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
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Enzyme Activity Assays: The activity of enzymes like 5α-reductase can be measured by incubating cell lysates with a radiolabeled substrate and quantifying the conversion to the product.
In Vitro Assessment of Ovarian Folliculogenesis and Steroidogenesis
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Ovary and Follicle Culture: Neonatal ovaries from CD-1 mice are cultured to assess early folliculogenesis. Antral follicles are isolated from adult CD-1 mice and cultured to study steroidogenesis.
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Exposure: Ovaries or follicles are cultured with vehicle control or different concentrations of MEP (e.g., 0.1–20 µg/ml) for specified durations (e.g., 24–96 hours).
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Follicle Staging: For folliculogenesis studies, ovaries are histologically processed, and follicles at different developmental stages (e.g., primordial, primary) are counted.
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Hormone and Gene Expression Analysis: Steroid hormone levels (testosterone, estrone, estradiol) in the culture medium are measured by ELISA or LC-MS/MS. The mRNA levels of steroidogenic enzymes are quantified by qRT-PCR.
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Signaling Pathway Analysis: The activation of signaling pathways like PI3K is assessed by measuring the phosphorylation status of key proteins (e.g., Akt/PKB) via Western blotting.
In Vivo Assessment of Thyroid Disruption in Zebrafish
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Animal Model: Zebrafish (Danio rerio) embryos are used as a model organism.
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Exposure: Embryos are exposed to a range of MEP concentrations (e.g., 1.6 to 200 µg/L) from a few hours post-fertilization for a defined period (e.g., 168 hours).
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Hormone Measurement: Whole-body thyroid hormone (T4 and T3) content is measured using specific ELISAs.
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Gene Expression Analysis: Total RNA is extracted from whole larvae, and the transcription levels of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis are quantified using qRT-PCR. Target genes include those for thyroid hormone synthesis, metabolism, transport, and development.
Signaling Pathway and Experimental Workflow Diagrams
References
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- 16. Low dose monoethyl phthalate (MEP) exposure triggers proliferation by activating PDX-1 at 1.1B4 human pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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